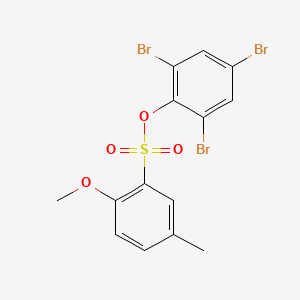

2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfone compounds is well-documented in the provided papers. For instance, paper describes the synthesis of 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones through an alkylation/oxidation two-step sequence from commercially available thiophenol. This method yields a variety of sulfones with high efficiency. Similarly, the synthesis of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate is reported in paper , where the reaction involves tris(5-bromo-2-methoxyphenyl)bismuth and benzenesulfonic acid in the presence of hydrogen peroxide. These methods could potentially be adapted for the synthesis of "2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfone compounds is crucial for understanding their reactivity and properties. Paper provides details on the crystal structure of a related sulfone compound, which is determined by X-ray diffraction. The molecule exhibits a twist-nitro-proximal conformation with distinct dihedral angles, which could be relevant when considering the molecular structure of "2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate". In paper , the bismuth sulfonate compound shows a trigonal bipyramidal coordination, which might suggest similar geometric possibilities for the compound of interest.

Chemical Reactions Analysis

The reactivity of sulfone compounds is highlighted in paper , where BTFP sulfones are used in the Julia-Kocienski olefination reaction with carbonyl compounds to afford alkenes and dienes. This indicates that sulfone compounds can participate in carbon-carbon bond-forming reactions, which could be relevant for the chemical reactions of "2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate".

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone compounds are influenced by their molecular structure. For example, the steric hindrance and electronic effects of substituents on the sulfone group can affect the compound's reactivity and stability, as seen in paper with the synthesis of sterically hindered bis(dimesitylphosphino) derivatives. The presence of electron-withdrawing or electron-donating groups, such as methoxy or bromo substituents, would similarly impact the properties of "2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate".

Scientific Research Applications

Radical-Scavenging Activity

A study on marine red algae identified compounds structurally related to 2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate, demonstrating potent radical-scavenging activity. This suggests potential applications in antioxidant research and development (Duan, Li, & Wang, 2007).

Reduction with Mercaptide Anions

2,4,6-Tribromophenyl sulfonates, including compounds similar to 2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate, have shown efficient reduction by mercaptide anions. This could have implications in organic synthesis and chemical transformations (Durkin, Langler, & Morrison, 1988).

Sulfonation and Sulfation Reactions

Research has explored the sulfation and sulfonation of dihydroxybenzenes and their ethers, relevant to the chemical structure of 2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate. These studies provide insights into reaction mechanisms and product distributions, which are crucial for chemical synthesis and industrial applications (Cerfontain, Coenjaarts, & Koeberg-Telder, 2010).

Solvolytic Substitution

Investigations into solvolytic nucleophilic substitution involving methoxyphenyl sulfonates, similar to 2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate, have been conducted. This research is significant for understanding reaction pathways and kinetics in organic chemistry (Winstein, Allred, Heck, & Glick, 1958).

Safety And Hazards

Specific safety and hazard information for 2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate is not provided in the search results.

Future Directions

The future directions for the use or study of 2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate are not provided in the search results. However, given its use in research, it may have potential applications in various scientific fields1.

properties

IUPAC Name |

(2,4,6-tribromophenyl) 2-methoxy-5-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br3O4S/c1-8-3-4-12(20-2)13(5-8)22(18,19)21-14-10(16)6-9(15)7-11(14)17/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPBAFQTTURMFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=C(C=C2Br)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide](/img/structure/B2515418.png)

![7-(4-fluorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2515425.png)

![N-(4-methylthiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2515426.png)

![7-tert-butyl-4-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2515429.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2515431.png)

![N-cyclohexyl-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515433.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2515435.png)